molecular formula C6H5BBrIO2 B8058688 (2-Bromo-5-iodophenyl)boronic acid

(2-Bromo-5-iodophenyl)boronic acid

Cat. No. B8058688
M. Wt: 326.72 g/mol
InChI Key: KICWZJBNSKUSKH-UHFFFAOYSA-N
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Description

“(2-Bromo-5-iodophenyl)boronic acid” is a boronic acid derivative with the molecular formula C6H5BBrIO2 . It is used in various chemical reactions and has been studied in medicinal chemistry .


Synthesis Analysis

Boronic acids, including “(2-Bromo-5-iodophenyl)boronic acid”, can be synthesized using various methods. They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The synthesis of boronic acid derivatives has been performed on a nanomole scale with high synthesis success rates .


Molecular Structure Analysis

The molecular structure of “(2-Bromo-5-iodophenyl)boronic acid” includes a boronic acid group attached to a phenyl ring, which is further substituted with bromo and iodo groups .


Chemical Reactions Analysis

Boronic acids, such as “(2-Bromo-5-iodophenyl)boronic acid”, participate in various chemical reactions. They are used in Pd-catalyzed C─C Suzuki-Miyaura couplings, Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .


Physical And Chemical Properties Analysis

“(2-Bromo-5-iodophenyl)boronic acid” is a solid compound with a molecular weight of 326.72 . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Mechanism of Action

The boronic acid group in “(2-Bromo-5-iodophenyl)boronic acid” can form reversible covalent bonds, which makes it useful in the design of drugs . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .

Safety and Hazards

“(2-Bromo-5-iodophenyl)boronic acid” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(2-bromo-5-iodophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICWZJBNSKUSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)I)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801280445
Record name Boronic acid, B-(2-bromo-5-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-iodophenyl)boronic acid

CAS RN

1451393-38-6
Record name Boronic acid, B-(2-bromo-5-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(2-bromo-5-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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